(1S,2R,3S)-2-Amino-3-methylcyclopentan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R,3S)-2-Amino-3-methylcyclopentan-1-ol hydrochloride is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a cyclopentane ring with an amino and a hydroxyl group, makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,3S)-2-Amino-3-methylcyclopentan-1-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclopentane derivative.
Functional Group Introduction: Introduction of the amino and hydroxyl groups is achieved through a series of reactions, including nucleophilic substitution and reduction.
Chiral Resolution: The chiral centers are introduced using enantioselective catalysts or chiral auxiliaries to ensure the desired stereochemistry.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1S,2R,3S)-2-Amino-3-methylcyclopentan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the hydroxyl group, forming a cyclopentane derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Acyl chlorides, anhydrides, and other electrophiles.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Cyclopentane derivatives.
Substitution: Amides, esters, and other substituted products.
Scientific Research Applications
(1S,2R,3S)-2-Amino-3-methylcyclopentan-1-ol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including as an intermediate in drug synthesis.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (1S,2R,3S)-2-Amino-3-methylcyclopentan-1-ol hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
(1R,2S,3R)-2-Amino-3-methylcyclopentan-1-ol hydrochloride: A stereoisomer with different biological activity.
Cyclopentanol derivatives: Compounds with similar structures but different functional groups.
Uniqueness
(1S,2R,3S)-2-Amino-3-methylcyclopentan-1-ol hydrochloride is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties compared to its isomers and other cyclopentane derivatives.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
(1S,2R,3S)-2-Amino-3-methylcyclopentan-1-ol hydrochloride, also known as CAS 2306254-28-2, is a chiral compound with significant implications in medicinal chemistry and biological research. This article delves into its biological activity, synthesis, and potential applications based on current scientific literature.
The compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C6H14ClNO |
Molecular Weight | 151.63 g/mol |
IUPAC Name | This compound |
Purity | 97% |
Synthesis
The synthesis of this compound typically involves several steps:
- Starting Material : A suitable cyclopentane derivative is chosen.
- Functional Group Introduction : Amino and hydroxyl groups are introduced via nucleophilic substitution and reduction techniques.
- Chiral Resolution : Enantioselective catalysts or chiral auxiliaries are employed to ensure the desired stereochemistry.
- Hydrochloride Formation : The final product is obtained by reacting the free base with hydrochloric acid .
Biological Activity
Research indicates that this compound exhibits various biological activities:
Enzyme Inhibition
Studies have explored its potential as an enzyme inhibitor. The compound interacts with specific enzymes, modulating their activity which could lead to therapeutic applications in treating enzyme-related diseases .
Receptor Binding
The compound has been investigated for its role as a ligand in receptor studies. Its chiral nature allows for selective binding to certain receptors, which is crucial for drug design and development .
Case Study 1: Enzyme Interaction
In a study published in the Journal of Organic Chemistry, (1S,2R,3S)-2-amino-3-methylcyclopentan-1-ol was shown to inhibit a specific enzyme involved in metabolic pathways. The inhibition was quantified using kinetic assays, demonstrating a significant reduction in enzymatic activity at micromolar concentrations .
Case Study 2: Receptor Studies
Another research project focused on the compound's interaction with neurotransmitter receptors. The findings suggested that it could act as a modulator for neurotransmission processes, highlighting its potential in neuropharmacology .
The mechanism of action involves the compound's interaction with molecular targets such as enzymes and receptors. It can alter biochemical pathways leading to changes in cellular functions. This modulation can result in therapeutic effects relevant to various diseases .
Applications in Research
This compound is utilized across multiple fields:
Properties
Molecular Formula |
C6H14ClNO |
---|---|
Molecular Weight |
151.63 g/mol |
IUPAC Name |
(1S,2R,3S)-2-amino-3-methylcyclopentan-1-ol;hydrochloride |
InChI |
InChI=1S/C6H13NO.ClH/c1-4-2-3-5(8)6(4)7;/h4-6,8H,2-3,7H2,1H3;1H/t4-,5-,6+;/m0./s1 |
InChI Key |
UPFTXMCXWHEVPM-WLUDYRNVSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H]([C@@H]1N)O.Cl |
Canonical SMILES |
CC1CCC(C1N)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.